molecular formula C8H17NO B1491406 N-(1-methoxypropan-2-yl)cyclobutanamine CAS No. 1249355-69-8

N-(1-methoxypropan-2-yl)cyclobutanamine

Cat. No.: B1491406
CAS No.: 1249355-69-8
M. Wt: 143.23 g/mol
InChI Key: CYHKJSBCCMXMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Methoxypropan-2-yl)cyclobutanamine is a secondary amine featuring a cyclobutane ring directly bonded to an amino group, which is further substituted with a 1-methoxypropan-2-yl moiety. The methoxypropan-2-yl group may influence solubility and metabolic stability, distinguishing it from other cyclobutanamine derivatives.

Properties

CAS No.

1249355-69-8

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)cyclobutanamine

InChI

InChI=1S/C8H17NO/c1-7(6-10-2)9-8-4-3-5-8/h7-9H,3-6H2,1-2H3

InChI Key

CYHKJSBCCMXMCC-UHFFFAOYSA-N

SMILES

CC(COC)NC1CCC1

Canonical SMILES

CC(COC)NC1CCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Cyclobutanamine Derivatives
Compound Name Substituent Group Molecular Formula HRMS (Calc./Found) Yield (%) Key Applications/Notes
N-(1-Methoxypropan-2-yl)cyclobutanamine 1-Methoxypropan-2-yl C8H17NO Not reported N/A Hypothesized agrochemical relevance
N-(4-Morpholinomethylbenzyl)cyclobutanamine (9q) 4-Morpholinomethylbenzyl C16H24N2O 261.1967/261.1961 38 Antiviral candidate
N-(Benzo[d][1,3]dioxol-5-ylmethyl)cyclobutanamine (9r) Benzo[d][1,3]dioxol-5-ylmethyl C12H15NO2 206.1181/206.1181 36 Structural simplicity, moderate activity
N-(Prop-2-yn-1-yl)cyclobutanamine Propargyl C7H11N 109.17 g/mol N/A Lab reagent (discontinued)
N-(1-(4-Methoxyphenyl)ethyl)cyclobutanamine 4-Methoxyphenethyl C13H19NO N/A N/A Ether-based analog, discontinued

Key Observations:

  • Substituent Effects : The methoxypropan-2-yl group in the target compound may enhance hydrophilicity compared to aromatic substituents (e.g., 9q, 9r) or propargyl groups. This could influence bioavailability and environmental persistence .
  • Synthetic Yields : Derivatives like 9q and 9r exhibit modest yields (33–38%), suggesting synthetic challenges in cyclobutanamine functionalization .

Spectral and Physicochemical Properties

  • NMR Data : Analogs such as 9q and 9r show distinct ¹H NMR signals for cyclobutanamine protons (δ ~1.7–2.3 ppm for cyclobutane CH2 groups) and substituent-specific shifts (e.g., δ 3.5–4.0 ppm for morpholine O-CH2 in 9q) . The methoxy group in the target compound would likely produce a singlet near δ 3.3 ppm.
  • HRMS Accuracy : High-resolution mass spectrometry data for analogs like 9q (error: 0.6 mDa) and 9r (exact match) demonstrate precise characterization methods applicable to the target compound .

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